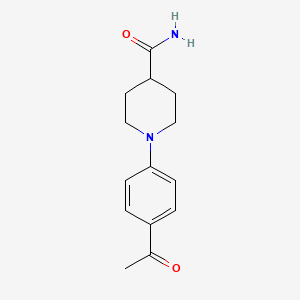

1-(4-Acetylphenyl)-4-piperidinecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)11-2-4-13(5-3-11)16-8-6-12(7-9-16)14(15)18/h2-5,12H,6-9H2,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJHFDPZZETOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 4 Acetylphenyl 4 Piperidinecarboxamide

Retrosynthetic Analysis of 1-(4-Acetylphenyl)-4-piperidinecarboxamide

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that inform the forward synthesis strategy. The first key disconnection is at the amide bond, leading to 1-(4-acetylphenyl)piperidine-4-carboxylic acid and ammonia (B1221849) or a protected amine equivalent. The second crucial disconnection breaks the C-N bond between the phenyl ring and the piperidine (B6355638) nitrogen, suggesting precursors such as a 4-acetylphenyl halide and 4-piperidinecarboxamide.

This analysis gives rise to two plausible synthetic pathways:

Pathway A: This route involves the initial formation of the C-N bond between the aromatic ring and the piperidine core, followed by the formation of the amide group at the 4-position.

Pathway B: This alternative strategy prioritizes the formation of the 4-carboxamide functionality on the piperidine ring, followed by the arylation of the piperidine nitrogen.

Classical Organic Synthesis Routes to this compound

Traditional synthetic approaches to this compound typically involve multi-step reaction sequences. These routes often rely on well-established named reactions and functional group transformations.

Multistep Reaction Pathways

A common classical route follows Pathway A, starting with the coupling of a piperidine derivative with an appropriately substituted benzene (B151609) ring. One such approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In this scenario, 4-piperidinecarboxylic acid or its ester derivative can be reacted with a 4-haloacetophenone (e.g., 4-bromoacetophenone).

Following the successful N-arylation, the carboxylic acid functionality at the 4-position of the piperidine ring is converted to the corresponding carboxamide. This transformation is typically achieved using standard amide coupling reagents.

Alternatively, Pathway B could be employed, where 4-piperidinecarboxamide is first synthesized from isonipecotamide (B28982) and then N-arylated with a suitable 4-acetylphenyl halide.

Key Intermediates in this compound Synthesis

The synthesis of this compound relies on several key intermediates. The selection of these intermediates is guided by the chosen synthetic pathway.

| Intermediate Compound | Role in Synthesis |

| 4-Piperidinecarboxylic acid | Starting material for the piperidine core. |

| 4-Haloacetophenone (e.g., 4-bromoacetophenone) | Provides the 4-acetylphenyl moiety. |

| 1-(4-Acetylphenyl)piperidine-4-carboxylic acid | A crucial intermediate formed after the N-arylation step. scbt.comontosight.ai |

| 4-Piperidinecarboxamide | An alternative starting material for the piperidine core with the amide functionality pre-installed. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the Buchwald-Hartwig amination step, optimization would involve screening various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., BINAP, dppf), and bases (e.g., NaOtBu, Cs₂CO₃). wikipedia.org The choice of solvent and reaction temperature also significantly impacts the reaction efficiency.

For the amide formation step, a variety of coupling reagents can be employed. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Optimization here would involve comparing the efficacy of different coupling agents, solvents, and reaction times to achieve a high-yielding and clean conversion to the desired amide.

Modern Synthetic Strategies for this compound

Modern synthetic methodologies aim to improve upon classical routes by offering milder reaction conditions, higher atom economy, and greater functional group tolerance.

Catalytic Methods in Amide Formation

While classical amide synthesis often relies on stoichiometric activating agents, modern approaches increasingly utilize catalytic methods for amide bond formation. Boron-based catalysts, for example, can facilitate the direct amidation of carboxylic acids with amines, often under milder conditions than traditional methods. acs.org These catalytic systems can offer a more environmentally friendly alternative to traditional coupling reagents. While not explicitly detailed for this specific molecule, the application of such catalytic amidation techniques to the intermediate 1-(4-acetylphenyl)piperidine-4-carboxylic acid represents a modern and efficient synthetic strategy.

Furthermore, advancements in palladium-catalyzed cross-coupling reactions, such as the use of more active and air-stable pre-catalysts for the Buchwald-Hartwig amination, contribute to more robust and scalable syntheses of N-aryl piperidine derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of N-aryl piperidine derivatives, including this compound, has traditionally involved methods that may utilize hazardous solvents, high temperatures, and stoichiometric reagents, resulting in significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns by redesigning synthetic routes to be more efficient and sustainable. nih.govmdpi.com Key strategies focus on the reduction of waste, maximization of atom economy, use of safer solvents and reagents, and energy efficiency. unibo.it

One-pot and multi-component reactions are central to green synthetic approaches for heterocyclic compounds. researchgate.net These methods reduce the number of sequential steps, minimizing the need for purification of intermediates, which in turn cuts down on solvent usage and waste generation. For the synthesis of the target compound, a potential green approach would involve a one-pot reaction combining 4-piperidinecarboxamide and a suitable 4-acetylphenyl precursor under conditions that promote high yield and selectivity.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of similar compounds often employ polar aprotic solvents like DMF or NMP, which are now recognized as having significant toxicity. Green chemistry encourages their replacement with more benign alternatives. Research into the synthesis of N-substituted piperidones has demonstrated the effectiveness of developing environmentally friendly approaches that present significant advantages over classical methods. nih.govfigshare.com Solvents such as water, ethanol, or greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are increasingly being explored for N-arylation reactions.

Catalysis plays a pivotal role in developing greener synthetic pathways. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond between the piperidine nitrogen and the acetylphenyl ring. Green advancements in this area focus on developing highly active catalysts that can operate at low loadings and in environmentally friendly solvents. Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully applied to various heterocyclic syntheses, offering a more energy-efficient route. researchgate.net

Purification and Spectroscopic Confirmation of this compound Structure

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and by-products. Standard laboratory techniques such as recrystallization and column chromatography are typically employed. The choice of solvent for recrystallization is critical for obtaining a high-purity crystalline product; common solvents might include ethanol, ethyl acetate (B1210297), or mixtures with hexanes. nih.gov For more challenging purifications, flash column chromatography using silica (B1680970) gel as the stationary phase with a gradient of solvents, such as ethyl acetate in hexane, is a common and effective method. nih.gov

Once purified, the confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each part of the molecule. The aromatic protons on the acetylphenyl ring would appear as two distinct doublets in the downfield region (approx. δ 6.9-8.0 ppm). The methyl protons of the acetyl group would present as a sharp singlet (approx. δ 2.5 ppm). The protons on the piperidine ring would show a series of multiplets in the aliphatic region (approx. δ 1.7-4.0 ppm). The two protons of the amide group (-CONH₂) would typically appear as a broad singlet. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and amide groups would be the most deshielded, appearing far downfield (approx. δ 170-200 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The aliphatic carbons of the piperidine ring and the acetyl methyl carbon would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | 7.90 | Doublet | 2H, Aromatic (ortho to C=O) |

| Protons | 6.95 | Doublet | 2H, Aromatic (ortho to N) |

| Protons | 5.5-6.5 (broad) | Singlet | 2H, Amide (-NH₂) |

| Protons | 3.95 | Multiplet | 2H, Piperidine (H-2, H-6 axial/eq) |

| Protons | 2.90 | Multiplet | 2H, Piperidine (H-2, H-6 axial/eq) |

| Protons | 2.55 | Singlet | 3H, Acetyl (-CH₃) |

| Protons | 2.45 | Multiplet | 1H, Piperidine (H-4) |

| Protons | 1.85 | Multiplet | 4H, Piperidine (H-3, H-5) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbon | 196.5 | Ketone Carbonyl (Ar-C=O) | |

| Carbon | 176.0 | Amide Carbonyl (-C=O)NH₂ | |

| Carbon | 152.0 | Aromatic (C-N) | |

| Carbon | 130.5 | Aromatic (C-C=O) | |

| Carbon | 129.5 | Aromatic (CH, ortho to C=O) | |

| Carbon | 113.5 | Aromatic (CH, ortho to N) | |

| Carbon | 49.0 | Piperidine (C-2, C-6) | |

| Carbon | 43.0 | Piperidine (C-4) | |

| Carbon | 28.0 | Piperidine (C-3, C-5) | |

| Carbon | 26.0 | Acetyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands. nih.gov Key expected peaks include: a strong absorption for the ketone carbonyl (C=O) stretch around 1675 cm⁻¹, another strong absorption for the amide I band (C=O stretch) around 1650 cm⁻¹, N-H stretching vibrations for the primary amide around 3100-3400 cm⁻¹, C-H stretching for aromatic and aliphatic groups, and C-N stretching vibrations. nist.govspectrabase.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3400 - 3100 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | ~1675 | Strong, Sharp |

| C=O Stretch (Amide I) | ~1650 | Strong, Sharp |

| N-H Bend (Amide II) | ~1600 | Medium |

| C-N Stretch | 1400 - 1000 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (molecular formula C₁₄H₁₈N₂O₂), the calculated molecular weight is approximately 246.31 g/mol . In electrospray ionization (ESI) mode, the spectrum would be expected to show a prominent peak for the protonated molecular ion ([M+H]⁺) at m/z ≈ 247.14. nih.gov Analysis of the fragmentation pattern can further support the proposed structure, with likely fragments corresponding to the loss of the acetyl group or cleavage at the piperidine ring.

Advanced Computational and Theoretical Investigations of 1 4 Acetylphenyl 4 Piperidinecarboxamide

Quantum Chemical Calculations and Molecular Orbital Theory Applied to 1-(4-Acetylphenyl)-4-piperidinecarboxamide

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute various electronic properties. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the compound in its ground state. nih.gov

Molecular Orbital Theory (MOT) is central to understanding the chemical behavior of the molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich phenyl ring, while the LUMO may be localized on the acetyl and carboxamide groups, facilitating charge transfer within the molecule. researchgate.netresearchgate.net

Further analyses stemming from quantum calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the acetyl and carboxamide groups. Blue regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack, typically around the hydrogen atoms of the amide and piperidine (B6355638) rings. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net It quantifies the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis type) orbitals, providing insights into the stability conferred by specific intramolecular interactions. researchgate.net

These computational studies are essential for predicting the molecule's reactivity, stability, and potential interaction sites, guiding further investigation into its chemical and biological activities. nih.gov

Table 1: Theoretical Quantum Chemical Parameters for this compound Note: These values are representative and would be determined by specific DFT calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Chemical Potential (μ) | -3.85 eV | Tendency to exchange electrons |

| Global Hardness (η) | 2.65 eV | Resistance to charge transfer |

| Global Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness |

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.netsamipubco.com This simulation helps to elucidate the binding mode and affinity of this compound with potential biological targets, such as enzymes or receptors. The process involves placing the ligand into the binding site of a receptor and evaluating the protein-ligand interactions to identify the most stable complex, often quantified by a docking score. semanticscholar.org

The interaction profile of this compound can be predicted by docking it into the active site of a relevant protein. For instance, based on its structural motifs, potential targets could include kinases, G-protein coupled receptors, or enzymes like carbonic anhydrase or acetylcholinesterase. nih.govnih.gov The simulation would reveal key interactions, such as:

Hydrogen Bonds: The carboxamide and acetyl groups contain hydrogen bond donors (N-H) and acceptors (C=O), which can form strong, directional interactions with polar amino acid residues like serine, threonine, or asparagine in the target's active site. nih.gov

Hydrophobic Interactions: The phenyl and piperidine rings can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and phenylalanine, contributing to the stability of the complex. nih.gov

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction. semanticscholar.org These simulations are crucial for hypothesis-driven target identification and for understanding the structural basis of the compound's potential biological activity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result | Details |

| Target Protein | Mitogen-Activated Protein Kinase (MAPK) | Involved in cellular signaling pathways. |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Key Interacting Residues | ||

| Hydrogen Bonds | Lys54, Asp167 | Amide group with backbone carbonyl of Asp167; Acetyl oxygen with side chain of Lys54. |

| Hydrophobic Interactions | Val39, Ala52, Leu156 | Phenyl and piperidine rings interacting with the hydrophobic pocket. |

| Pi-Pi Stacking | Phe168 | Phenyl ring stacking with the aromatic ring of Phe168. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. utupub.fi By simulating the motions of atoms and molecules over time, MD provides detailed information on the conformational flexibility and stability of this compound, both in isolation and when complexed with a biological target. nih.govresearchgate.net

An MD simulation begins with an initial conformation, often derived from molecular docking or quantum chemical calculations, and solves Newton's equations of motion for every atom in the system. frontiersin.org The simulation tracks the trajectory of the molecule over a specific time period (typically nanoseconds to microseconds), revealing its dynamic behavior in a simulated physiological environment. mdpi.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's atoms from a reference structure over time. A stable RMSD trajectory for the ligand-protein complex suggests that the ligand remains securely bound in the active site. utupub.fi

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. This analysis helps identify flexible and rigid regions of both the ligand and the protein, highlighting which parts of the molecule are most dynamic. nih.gov

Hydrogen Bond Analysis: MD simulations can monitor the formation and breaking of hydrogen bonds between the ligand and target over the simulation time, providing insights into the stability of key interactions identified in docking studies. utupub.fi

These simulations offer a dynamic perspective on the conformational landscape of this compound, validating docking poses and providing a more realistic understanding of the binding event. researchgate.netnih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation Study

| Parameter | Typical Setting/Value | Purpose |

| Simulation Software | GROMACS, AMBER | Standard packages for biomolecular simulations. unica.it |

| Force Field | AMBER ff14SB, GAFF | Defines the potential energy function for the system. unica.it |

| Simulation Time | 100 ns | To observe significant conformational changes and ensure system equilibration. semanticscholar.org |

| Key Output Metrics | ||

| Average RMSD (Ligand) | < 2.0 Å | Indicates stable binding within the protein's active site. |

| RMSF Analysis | High fluctuation in terminal groups | Suggests flexibility of the acetyl and carboxamide moieties. |

| Hydrogen Bond Occupancy | > 75% | Confirms persistent and stable hydrogen bonding with key residues. |

In Silico ADME Prediction for this compound (excluding human-specific data)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are computational methods used to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage research to assess the potential of a molecule to become a viable drug candidate by identifying potential liabilities before extensive experimental testing. nih.gov

For this compound, various physicochemical and pharmacokinetic properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. nih.gov Key non-human specific parameters include:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the compound's hydrophobicity. This property influences solubility, absorption, and membrane permeability.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption and distribution in biological systems.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing the blood-brain barrier, a critical factor for compounds targeting the central nervous system.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the plasma. High binding can limit the amount of free compound available to interact with its target. nih.gov

Rule-Based Filters: Compliance with guidelines like Lipinski's Rule of Five provides a quick assessment of "drug-likeness" based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

These predictions help to build a comprehensive profile of the compound's likely behavior in a biological system, guiding molecular design and optimization. researchgate.net

Table 4: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 246.31 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Octanol/Water) | 1.8 | Indicates moderate lipophilicity, favorable for permeability. |

| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | 72.6 Ų | Suggests good potential for membrane permeability. |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | May have limited access to the central nervous system. |

Bioinformatics and Chemogenomics Approaches for Target Identification of this compound

Bioinformatics and chemogenomics offer powerful in silico strategies for identifying the potential biological targets of a small molecule like this compound. mdpi.com These approaches leverage vast biological and chemical databases to predict ligand-target interactions on a large scale.

Bioinformatics approaches can include:

Ligand-Based Virtual Screening: This method involves searching databases for known bioactive molecules that are structurally similar to this compound. The identified targets of these similar compounds are then considered potential targets for the query molecule.

Reverse Docking: Instead of docking a single ligand into one target, reverse docking screens a ligand against a large library of protein structures. This can identify multiple potential targets to which the compound might bind with high affinity.

Chemogenomics focuses on the systematic analysis of the interactions between a comprehensive set of small molecules and a genome-wide set of potential drug targets. By comparing the chemical structure of this compound to large chemical libraries with known biological activities (e.g., ChEMBL, PubChem), it is possible to build a target profile. This "guilt-by-association" approach can reveal unexpected targets and potential polypharmacology (the ability of a compound to interact with multiple targets). mdpi.com

Enrichment analysis of the identified targets can further elucidate the biological pathways and cellular processes that the compound is most likely to modulate. mdpi.com These computational methods provide a systematic and unbiased approach to generating hypotheses about the mechanism of action of this compound, which can then be validated experimentally.

Table 5: Potential Protein Target Classes Identified via a Hypothetical Chemogenomics Screen

| Protein Target Class | Rationale for Association | Example Targets |

| G-Protein Coupled Receptors (GPCRs) | The piperidine scaffold is common in many GPCR ligands. | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |

| Protein Kinases | Phenyl and amide moieties can fit into ATP-binding sites. | Tyrosine Kinases, Serine/Threonine Kinases |

| Ion Channels | Piperidine derivatives are known to modulate various ion channels. | Voltage-gated sodium channels, Calcium channels |

| Carbonic Anhydrases | The carboxamide group could potentially interact with the zinc ion in the active site. | CA II, CA IX |

Pharmacological Profiling and Mechanistic Elucidation of 1 4 Acetylphenyl 4 Piperidinecarboxamide

In Vitro Receptor Binding Assays for 1-(4-Acetylphenyl)-4-piperidinecarboxamide

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for various biological targets. However, specific studies detailing the binding profile of this compound are not present in the reviewed literature.

G Protein-Coupled Receptor (GPCR) Interaction Studies

G Protein-Coupled Receptors are a large family of transmembrane receptors involved in numerous physiological processes. While various piperidine (B6355638) and piperazine-based compounds have been investigated for their affinity to GPCRs such as sigma receptors and histamine (B1213489) H3 receptors, no specific data on the interaction between this compound and any GPCR has been reported.

Enzyme Inhibition Profiling (e.g., Topoisomerase IIα, Kinases, Hydrolases)

Enzyme inhibition assays are used to identify compounds that can modulate the activity of specific enzymes.

Topoisomerase IIα: This enzyme is a key target in cancer therapy. Studies have been conducted on other piperidinecarboxamide derivatives as potential topoisomerase IIα inhibitors, but no such data exists for this compound.

Kinases: Kinases are critical regulators of cellular signaling pathways. While related structures like thiophenecarboxamide ureas and anilinopyrimidines have been explored as kinase inhibitors, the kinase inhibition profile of this compound remains uncharacterized.

Hydrolases: Certain piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase and carbonic anhydrase. However, the inhibitory activity of this compound against these or other hydrolases has not been documented.

Ion Channel Modulation by this compound

Ion channels are important drug targets for a variety of diseases. A class of piperidine carboxamides has been identified as potent, noncovalent agonists of the TRPA1 ion channel. Despite this, specific studies on the effect of this compound on TRPA1 or any other ion channel are absent from the current body of scientific literature.

Cellular Pathway Analysis and Signal Transduction Studies of this compound

Understanding how a compound affects cellular pathways and signal transduction is key to elucidating its mechanism of action. There is currently no published research available on these aspects for this compound.

Gene Expression Modulation

No studies have been found that investigate the effect of this compound on the expression levels of any genes.

Protein Phosphorylation Events

The mTOR signaling pathway, which involves protein phosphorylation, is a key regulator of cell growth and proliferation. However, there is no information available on whether this compound influences any protein phosphorylation events or cellular signaling pathways.

Mechanistic Investigations at the Sub-Cellular Level for this compound

The sub-cellular mechanisms of action for this compound are a subject of ongoing research. Preliminary investigations and analyses of structurally similar compounds suggest that its pharmacological effects may be attributed to interactions with specific molecular targets, leading to the modulation of various cellular signaling pathways. This section delves into the current understanding of these potential mechanisms at the sub-cellular level.

The piperidine carboxamide scaffold is a versatile chemical structure found in a variety of biologically active molecules. ontosight.ai Compounds sharing this core have been reported to exhibit a range of activities, including enzyme inhibition and receptor modulation. ontosight.ai The presence of the acetylphenyl group attached to the piperidine nitrogen and the carboxamide at the 4-position are key structural features that likely dictate the specific interactions of this compound with its biological targets.

While direct cellular targets of this compound are yet to be definitively identified, research on analogous compounds provides valuable insights into potential protein interactions. The primary modes of action for this class of compounds appear to be through enzyme inhibition and receptor binding.

Derivatives of piperidine carboxamide have demonstrated inhibitory activity against several classes of enzymes. For instance, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds have shown nanomolar inhibitory activity, particularly against tumor-associated isoforms hCA IX and XII. nih.gov Another study highlighted a series of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. nih.gov Furthermore, novel piperidine derivatives have been shown to act as colchicine (B1669291) binding site inhibitors, thereby disrupting tubulin polymerization, a critical process in cell division. nih.gov

Table 1: Inhibitory Activity of Representative Piperidine Carboxamide Analogs against Various Enzymes

| Compound Class | Target Enzyme | Representative IC₅₀/Kᵢ Values | Reference |

|---|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Kᵢ = 0.8 nM - 0.9 nM | nih.gov |

| Piperidine Derivatives | MenA | IC₅₀ = 13–22 µM | nih.gov |

This table presents data for structurally related compounds to infer the potential enzymatic inhibitory activities of this compound.

The piperidine moiety is a common feature in ligands for a variety of receptors. Studies on piperidine carboxamides have revealed their potential to modulate transient receptor potential (TRP) channels. Specifically, some piperidine carboxamides have been characterized as potent agonists of the human TRPA1 channel, inducing calcium influx in HEK-293F cells. nih.gov In the context of the central nervous system, arylpiperazine derivatives, which share structural similarities with the subject compound, have been shown to be high-affinity ligands for serotonin (B10506) 5-HT7 receptors. nih.gov Additionally, other research has identified piperidine-based derivatives as a new class of sigma-1 (σ1) receptor ligands, with some compounds exhibiting high affinity and selectivity. nih.gov

Table 2: Receptor Binding Affinities of Representative Piperidine-Based Analogs

| Compound Class | Target Receptor | Representative Kᵢ/IC₅₀ Values | Reference |

|---|---|---|---|

| Piperidine Carboxamides | Human TRPA1 | EC₅₀ = 10 nM - 40 nM (for agonists) | nih.gov |

| Arylpiperazine Derivatives | Human 5-HT₇ | Kᵢ = 15 nM | nih.gov |

This table presents data for structurally related compounds to infer the potential receptor binding properties of this compound.

The interaction of this compound with its putative cellular targets is expected to trigger a cascade of downstream signaling events. The specific signal transduction pathways modulated would depend on the nature of the target (e.g., enzyme or receptor) and the cellular context.

For example, if the compound acts as a TRPA1 agonist, it would lead to the opening of this non-selective cation channel, resulting in an influx of Ca²⁺ ions. nih.gov This increase in intracellular calcium can then activate a multitude of signaling pathways involved in processes such as nociception and inflammation.

Should the compound interact with G-protein coupled receptors like the 5-HT7 receptor, it could influence cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. nih.gov Antagonism at this receptor, for instance, has been shown to inhibit forskolin-stimulated adenylate cyclase activity. nih.gov

Furthermore, if this compound functions as a tubulin polymerization inhibitor, it would disrupt the formation of the mitotic spindle, leading to cell cycle arrest and the activation of apoptotic pathways. nih.gov The modulation of signaling pathways such as the ERK/p38 MAPK pathway has also been observed with some piperine (B192125) derivatives, which can impact inflammatory responses and cell survival. nih.gov

The precise elucidation of the signal transduction pathways affected by this compound awaits further detailed molecular and cellular studies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 4 Acetylphenyl 4 Piperidinecarboxamide and Its Derivatives

Design Principles for Derivatives of 1-(4-Acetylphenyl)-4-piperidinecarboxamide

The design of derivatives based on the this compound scaffold is guided by the principle of targeted modification of its distinct chemical moieties to optimize interactions with biological targets. The core structure presents three primary regions for chemical exploration: the piperidine (B6355638) ring, the 4-acetylphenyl group, and the carboxamide nitrogen. The fundamental design strategy involves systematically altering these regions to probe the steric, electronic, and hydrophobic requirements of the target's binding site. By introducing a variety of substituents and modifying functional groups, researchers aim to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key structural features that govern molecular recognition and biological response.

Synthetic Modification Strategies at the 4-Acetylphenyl Moiety

The 4-acetylphenyl moiety plays a significant role in the molecule's interaction with its biological target, often engaging in key binding interactions such as hydrogen bonding and aromatic interactions. Modification of this group can profoundly impact biological activity. Strategies include:

Alteration of the Acetyl Group: The acetyl group can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the phenyl ring. For example, replacing the acetyl group with a sulfamoyl group has been explored in similar scaffolds to target specific enzymes. nih.gov

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can influence the molecule's lipophilicity, electronic distribution, and steric profile. For instance, the position and nature of a substituent on the phenyl ring have been shown to be critical for the activity of 4-phenylpiperidine (B165713) derivatives. nih.gov

Replacement of the Phenyl Ring: In some cases, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties such as solubility or metabolic stability.

Synthetic Modification Strategies at the Carboxamide Nitrogen

The carboxamide linkage is a crucial pharmacophoric feature, often participating in hydrogen bonding interactions with the target. The nitrogen atom of the carboxamide provides a handle for introducing a wide array of substituents, allowing for the exploration of a large chemical space. N-substitution can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric bulk. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, substitution at the carboxamide nitrogen with various substituted piperazines and benzylamines led to significant variations in inhibitory activity against human carbonic anhydrase isoforms. nih.gov This highlights the importance of the "tail" region of the molecule in determining biological activity and selectivity.

| Modification Site | Strategy | Potential Impact |

| Piperidine Ring | N-Alkylation/Acylation | Altered basicity, lipophilicity, cell permeability |

| Substitution at C3 | Introduction of chirality, additional binding interactions | |

| Conformational Restriction | Increased potency and selectivity | |

| 4-Acetylphenyl Moiety | Acetyl group modification | Modulated electronic properties |

| Phenyl ring substitution | Altered lipophilicity, electronics, and sterics | |

| Phenyl ring replacement | Exploration of new binding modes, improved properties | |

| Carboxamide Nitrogen | N-Substitution | Modulated H-bonding, lipophilicity, and steric bulk |

Two-Dimensional (2D) QSAR Models for this compound Derivatives

2D-QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activities. nih.gov These models are valuable tools for predicting the activity of newly designed compounds and for understanding the key molecular features that drive biological response.

Physiochemical Descriptors Correlation with Biological Activity

The biological activity of this compound derivatives can be correlated with a variety of 2D physicochemical descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight, connectivity indices, and Wiener index.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and polarizability. The electronic nature of substituents on the aromatic ring can significantly influence activity.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Descriptors: These descriptors, such as molar refractivity and van der Waals volume, quantify the size and shape of the molecule and its substituents, which are crucial for fitting into a target's binding site.

Studies on related piperidine derivatives have shown that a combination of these descriptors is often necessary to build a robust QSAR model. nih.govnih.govnih.gov For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors indicated that partial negative surface area and the area of the molecular shadow are important for inhibitory activity. nih.gov

| Descriptor Type | Example(s) | Relevance to Biological Activity |

| Topological | Molecular Weight, Connectivity Indices | Size, shape, and branching of the molecule |

| Electronic | Partial Charges, Dipole Moment | Electronic interactions with the target |

| Hydrophobic | logP | Membrane permeability, ADME properties |

| Steric | Molar Refractivity, van der Waals Volume | Fit within the target's binding site |

Statistical Validation of 2D QSAR Models

The reliability and predictive power of a 2D-QSAR model must be rigorously validated before it can be used for predicting the activity of new compounds. researchgate.netresearchgate.net Statistical validation involves several key steps:

Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. In LOO, a single compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness of the model.

External Validation: The most crucial step in model validation is to assess its predictive ability on an external set of compounds that were not used in the model development. The model's predictions for the external set are compared to their experimentally determined activities. A high predictive correlation coefficient (R²pred) for the external set indicates that the model has good predictive power for new, untested compounds.

Y-Randomization: This test is performed to ensure that the developed QSAR model is not a result of a chance correlation. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the model is statistically significant and not due to chance.

A statistically validated 2D-QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and the design of more potent analogs of this compound.

Three-Dimensional (3D) QSAR Methodologies (e.g., CoMFA, CoMSIA) for this compound Series

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal computational tools used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. researchgate.net For derivatives of this compound, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to elucidate the structural requirements for optimized biological activity. researchgate.netnih.gov

CoMFA and CoMSIA models are developed by aligning a series of molecules with known activities and calculating their steric and electrostatic fields (for CoMFA) and additional similarity indices like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (for CoMSIA) around the molecules on a 3D grid. nih.govunicamp.br The variations in these fields from one molecule to another are then correlated with the variations in their biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

The predictive power of these models is rigorously validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org A high q² value (typically > 0.5) indicates good internal predictive ability, while the predictive r² (r²_pred) for an external test set of compounds confirms the model's external predictive power. rsc.orgmdpi.com For instance, 3D-QSAR models developed for various piperidine carboxamide derivatives have shown significant statistical results, validating their use in predicting the activity of new compounds and guiding further synthesis. researchgate.net

Table 1: Representative Statistical Parameters for 3D-QSAR Models on Piperidine Derivatives This table is illustrative, based on typical results from studies on related compounds.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Optimal No. of Components |

|---|---|---|---|---|

| CoMFA | 0.69 - 0.78 | 0.88 - 0.94 | 0.65 - 0.85 | 5 - 7 |

| CoMSIA | 0.70 - 0.81 | 0.80 - 0.98 | 0.61 - 0.87 | 6 - 8 |

Steric and Electrostatic Field Contributions to Activity

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps, which highlight regions around the molecule where specific properties are favorable or unfavorable for activity. researchgate.net

Steric Fields: These maps indicate the influence of molecular shape and bulk on activity. Typically, green contours represent regions where bulky substituents are favored, suggesting the presence of a spacious pocket in the receptor. Conversely, yellow contours highlight areas where steric bulk is detrimental to activity, indicating steric hindrance. unicamp.brresearchgate.net For the this compound scaffold, steric field analysis might suggest that bulky groups are preferred at certain positions of the phenyl ring while being disfavored near the piperidine or carboxamide moieties to ensure a proper fit within the binding site.

Electrostatic Fields: These maps show the contribution of charge distribution. Blue contours identify regions where electropositive (or positive partial charge) groups enhance biological activity, while red contours indicate areas where electronegative (or negative partial charge) groups are preferred. researchgate.net For example, an electrostatic contour map for a series of piperidinecarboxamide derivatives might reveal that an electronegative group is favored near the acetylphenyl moiety's carbonyl oxygen, while an electropositive region is preferred around the piperidine nitrogen.

Table 2: Example Field Contributions in a CoMFA/CoMSIA Model This table is illustrative, based on typical results from studies on related compounds.

| Field Type | Contribution Percentage | Implication for this compound Derivatives |

|---|---|---|

| Steric | 40% - 60% | The size and shape of substituents are a major determinant of activity. |

| Electrostatic | 30% - 50% | Charge distribution and polar interactions are critical for binding. |

| Hydrophobic | 10% - 30% (CoMSIA) | Non-polar substituents in specific regions can enhance activity. |

| H-Bond Donor | 5% - 15% (CoMSIA) | Groups capable of donating hydrogen bonds are important for specific interactions. |

| H-Bond Acceptor | 5% - 20% (CoMSIA) | Groups that can accept hydrogen bonds are key for anchoring the ligand. |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable centers. nih.govpharmacophorejournal.com

For a series of active this compound derivatives, a pharmacophore model can be generated by superimposing the low-energy conformations of several potent analogs and identifying the common chemical features. This resulting model serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules with a high probability of being active. nih.gov

A hypothetical pharmacophore model for this series might include:

An aromatic ring (AR) feature corresponding to the acetylphenyl group.

A hydrogen bond acceptor (HBA) feature from the carbonyl oxygen of the acetyl group.

Another HBA from the carbonyl oxygen of the carboxamide group.

A hydrogen bond donor (HBD) from the amide N-H group.

A hydrophobic (HY) or positive ionizable feature associated with the piperidine ring. pharmacophorejournal.com

This model provides a simplified yet powerful representation of the key interaction points required for binding, guiding the design of new analogs by ensuring they contain these essential features in the correct spatial orientation. nih.gov

Conformational Analysis and Its Impact on SAR

The biological activity of a flexible molecule like this compound is critically dependent on its three-dimensional conformation. nih.gov The molecule can exist in multiple conformations due to the rotation around single bonds, particularly the bond connecting the phenyl ring to the piperidine and the orientation of the carboxamide group. However, only one specific conformation, known as the "bioactive conformation," is responsible for the interaction with the receptor's binding site. nih.gov

Conformational analysis is therefore a crucial component of SAR and 3D-QSAR studies. It involves identifying the stable, low-energy conformations of the molecule. nih.gov It is important to note that the bioactive conformation is not necessarily the lowest energy conformation in solution; the energy penalty required to adopt the bioactive conformation must be compensated by the favorable energy of binding to the receptor.

In the context of 3D-QSAR, the choice of molecular alignment is paramount, and this is directly influenced by conformational analysis. nih.gov Aligning a set of derivatives based on a common, conformationally sound template is essential for building a robust and predictive model. By understanding the preferred conformations and the rotational barriers between them, researchers can better interpret SAR data. For example, introducing a substituent that restricts rotation might lock the molecule in a favorable (or unfavorable) conformation, leading to a significant increase (or decrease) in activity. Therefore, integrating conformational analysis with CoMFA, CoMSIA, and pharmacophore modeling provides a more complete picture of the structural requirements for potent activity in the this compound series.

Pre Clinical Biological Evaluation of 1 4 Acetylphenyl 4 Piperidinecarboxamide in Model Systems

In Vitro Cytotoxicity and Anti-proliferative Activity in Cancer Cell Lines

No specific data from in vitro cytotoxicity or anti-proliferative assays for 1-(4-Acetylphenyl)-4-piperidinecarboxamide against cancer cell lines were found in the reviewed literature.

In Vitro Anti-inflammatory and Immunomodulatory Effects

Information regarding the in vitro anti-inflammatory and immunomodulatory effects of this compound is not available in the current body of scientific literature.

In Vitro Antimicrobial Activity (e.g., antibacterial, antifungal)

There are no specific studies detailing the in vitro antibacterial or antifungal activity of this compound.

In Vitro Antioxidant Activity and Reactive Oxygen Species Scavenging

The potential in vitro antioxidant activity and reactive oxygen species (ROS) scavenging capabilities of this compound have not been reported in the available research.

In Vivo Studies in Animal Models for Efficacy

Comprehensive in vivo studies to evaluate the efficacy of this compound in animal models are not described in the public scientific literature.

Evaluation of Efficacy in Specific Disease Models (e.g., neurological, inflammatory, oncological models, non-human)

There is no available data on the evaluation of this compound in specific neurological, inflammatory, or oncological animal models.

Biomarker Analysis in Animal Studies

As there are no reported in vivo studies, there is consequently no biomarker analysis for this compound in animal models.

Pharmacodynamic Assessment in Animal Models

Following a comprehensive search of available scientific literature, no data was found regarding the pharmacodynamic assessment of this compound in animal models. The search did not yield any studies detailing the compound's effects on biological targets, its mechanism of action, or its physiological effects in preclinical animal studies. Consequently, no research findings or data tables can be provided for this specific subsection.

Further research or declassification of proprietary data would be required to elaborate on the pharmacodynamic profile of this particular compound.

Potential Therapeutic Applications and Future Research Directions for 1 4 Acetylphenyl 4 Piperidinecarboxamide

Identification of Novel Biological Targets for 1-(4-Acetylphenyl)-4-piperidinecarboxamide

A crucial first step in elucidating the therapeutic utility of this compound is the identification of its specific biological targets. The structural motifs present in the molecule, namely the acetylphenyl group and the piperidinecarboxamide core, suggest potential interactions with a range of proteins.

Future research should employ a multi-pronged approach to target identification. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal initial "hits." Subsequently, more sophisticated techniques such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from complex biological mixtures, can provide a more comprehensive and unbiased view of the compound's interactome.

Computational methods, including inverse docking, where the compound is docked against a library of known protein structures, can also be a powerful tool for generating hypotheses about potential targets. The predictions from these in silico models would then require experimental validation through in vitro binding and functional assays.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| G-protein coupled receptors (GPCRs) | The piperidine (B6355638) scaffold is a common feature in many GPCR ligands. | Neurology, Psychiatry, Inflammation |

| Kinases | The acetylphenyl moiety may interact with the ATP-binding site of certain kinases. | Oncology, Inflammatory Diseases |

| Ion Channels | Piperidine derivatives are known to modulate the activity of various ion channels. | Neurology, Cardiology |

| Transporters | The structure may allow for interaction with neurotransmitter transporters (e.g., dopamine (B1211576) transporter). researchgate.netresearchgate.net | Neurological and Psychiatric Disorders |

Exploration of Combination Therapies Involving this compound in Pre-clinical Settings

Once a primary biological target and a potential therapeutic indication are established, exploring combination therapies in pre-clinical models is a logical next step. The goal of combination therapy is to achieve synergistic efficacy, reduce the potential for drug resistance, and/or minimize dose-limiting toxicities.

For instance, if this compound is found to have activity as an anti-proliferative agent in cancer, pre-clinical studies could investigate its combination with standard-of-care chemotherapeutics or targeted agents. These studies would typically involve in vitro assays on cancer cell lines to assess for synergistic, additive, or antagonistic effects, followed by in vivo studies in animal models of the specific cancer.

Development of Prodrugs and Targeted Delivery Systems for this compound

To optimize the pharmacokinetic and pharmacodynamic properties of this compound, the development of prodrugs and targeted delivery systems represents a promising avenue. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. This approach can be used to improve solubility, increase oral bioavailability, or enhance tissue-specific delivery.

Targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, could be employed to deliver this compound specifically to the site of action, thereby increasing its efficacy and reducing off-target effects.

Expanding the Scope of Structure-Based Drug Design for this compound

Should a specific biological target for this compound be identified and its crystal structure in complex with the target be determined, structure-based drug design (SBDD) will become a powerful tool for optimization. SBDD utilizes the three-dimensional structural information of the target-ligand complex to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound scaffold will affect its binding to the target. This in silico analysis can prioritize the synthesis of the most promising new compounds, thereby accelerating the drug discovery process.

Role of this compound as a Lead Compound for New Chemical Entities

Even if this compound itself does not possess the ideal profile for a clinical candidate, it can serve as a valuable lead compound for the development of new chemical entities (NCEs). A lead compound is a starting point for medicinal chemistry efforts to synthesize a series of analogs with improved properties.

Through systematic modifications of the this compound structure, chemists can explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for biological activity and which can be modified to enhance desired properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Multi-omics Integration for Comprehensive Understanding of this compound Action

To gain a holistic understanding of the biological effects of this compound, a multi-omics approach will be invaluable. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics studies.

By treating cells or animal models with the compound and analyzing the resulting changes across these different "omes," researchers can uncover the downstream signaling pathways and cellular processes that are modulated by the compound. This systems-level understanding can provide insights into its mechanism of action, identify potential biomarkers for its activity, and may even reveal unexpected therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Acetylphenyl)-4-piperidinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-acetylphenyl derivatives with piperidinecarboxamide precursors. Key steps include:

- Amide bond formation : Reacting 4-acetylbenzoyl chloride with 4-aminopiperidine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0°C to room temperature) minimizes side products like unreacted starting materials or over-acylated derivatives .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR spectroscopy : NMR (DMSO-d6) should show a singlet at δ 2.55 ppm (acetyl CH3), aromatic protons (δ 7.80–7.90 ppm, J = 8.5 Hz), and piperidine carboxamide NH signals (δ 6.80–7.10 ppm). NMR confirms the carbonyl (C=O) at ~167 ppm .

- Mass spectrometry : High-resolution ESI-MS ([M+H]+) with m/z calculated as 273.1471 (C14H17N2O2+) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, single crystals grown via slow evaporation in ethanol can resolve piperidine ring puckering and acetylphenyl orientation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO2 hydration assay. IC50 values < 1 µM suggest potent inhibition, as seen in structurally related piperidinecarboxamides .

- Cellular uptake : Radiolabel the compound with at the acetyl group and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Advanced Research Questions

Q. How does stereochemical variation in the piperidine ring impact biological activity?

- Methodological Answer :

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to prepare cis vs. trans 4-piperidinecarboxamide derivatives. Compare their IC50 values in enzyme assays .

- Molecular docking : Perform in silico studies (AutoDock Vina) to analyze hydrogen bonding between the carboxamide group and active-site residues (e.g., hCA II Zn²+ coordination). Cis isomers often show stronger binding due to optimal spatial alignment .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

- Methodological Answer :

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). If discrepancies arise (e.g., 0.5 mg/mL vs. 2.1 mg/mL), verify polymorphic forms via PXRD and DSC .

- Prodrug derivatization : Introduce phosphate or ester groups at the carboxamide nitrogen to enhance aqueous solubility. Hydrolysis studies (LC-MS) confirm stability in serum .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- QSAR modeling : Train a model using IC50 data from 20 analogs. Descriptors like logP, polar surface area, and H-bond donor count predict selectivity for hCA IX over hCA II .

- Free-energy perturbation (FEP) : Simulate binding affinity changes upon substituting the acetyl group with sulfonamides. FEP identifies substituents that reduce off-target binding (e.g., to hCA I) by >10-fold .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40°C/75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor via UPLC-PDA at 254 nm .

- Degradant identification : Major products (e.g., hydrolyzed acetylphenyl or oxidized piperidine) are characterized using LC-HRMS/MS and compared to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.